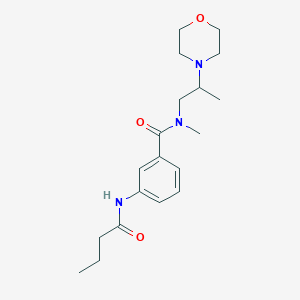
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular, pulmonary, and neurological diseases.
Mécanisme D'action
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 works by inhibiting sGC, which leads to an increase in intracellular cGMP levels. This, in turn, activates downstream signaling pathways that promote smooth muscle relaxation, vasodilation, and anti-inflammatory effects. 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 is highly selective for sGC and does not affect other cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been shown to have a range of biochemical and physiological effects in animal models. These include improved cardiac function, reduced pulmonary hypertension, improved lung function, reduced inflammation, improved cognitive function, and reduced neuroinflammation. 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has also been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 in lab experiments is its high selectivity for sGC, which allows for precise modulation of cGMP signaling pathways. 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 is also relatively easy to synthesize and has a favorable safety profile. However, 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 may have limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691. One area of focus is the development of more potent and selective sGC inhibitors with improved pharmacokinetic properties. Another area of focus is the investigation of the therapeutic potential of 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 in other diseases such as cancer and inflammatory bowel disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 on various physiological processes.
Méthodes De Synthèse
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 can be synthesized using a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a butyryl group. The resulting compound is then subjected to a series of reactions involving N-methylation, morpholine ring formation, and deprotection of the butyryl group to yield the final product.
Applications De Recherche Scientifique
3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been shown to improve cardiac function and reduce pulmonary hypertension in animal models. In pulmonary diseases, 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been shown to improve lung function and reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD). In neurological diseases, 3-(butyrylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide 73-6691 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
3-(butanoylamino)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-4-6-18(23)20-17-8-5-7-16(13-17)19(24)21(3)14-15(2)22-9-11-25-12-10-22/h5,7-8,13,15H,4,6,9-12,14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGKSCVAFQGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N(C)CC(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyridin-3-ylmethyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}propan-1-amine](/img/structure/B5901289.png)
![(4-fluorobenzyl)(imidazo[1,2-a]pyrimidin-6-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B5901294.png)

![(3S*,4S*)-1-{[(2-chlorobenzyl)thio]acetyl}-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5901300.png)
amine](/img/structure/B5901301.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5901314.png)
![4-{4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-2,5-dimethylpyrimidine](/img/structure/B5901316.png)
![4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-[(2-fluorophenyl)sulfonyl]piperidine](/img/structure/B5901319.png)
![(1S*,2R*)-N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-(tert-butyl)cyclohexane-1,2-dicarboxamide](/img/structure/B5901321.png)
![N-[2-(dimethylamino)ethyl]-N-(3-thienylmethyl)-2-furamide](/img/structure/B5901323.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5901345.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)